molecular formula C6H2F2INO2 B1347367 1,5-Difluoro-3-iodo-2-nitrobenzene CAS No. 771-05-1

1,5-Difluoro-3-iodo-2-nitrobenzene

Cat. No.: B1347367
CAS No.: 771-05-1
M. Wt: 284.99 g/mol
InChI Key: ZSKLGMYXOHTYOW-UHFFFAOYSA-N
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Description

1,5-Difluoro-3-iodo-2-nitrobenzene is an organic compound with the molecular formula C6H2F2INO2. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, iodine, and nitro groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Difluoro-3-iodo-2-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1,5-difluoro-3-iodobenzene. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-3-iodo-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide and copper(I) iodide in the presence of a suitable solvent like dimethylformamide.

    Reduction Reactions: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 1,5-difluoro-3-alkyl-2-nitrobenzene.

    Reduction Reactions: The major product is 1,5-difluoro-3-iodo-2-aminobenzene.

    Oxidation Reactions: Products vary based on the extent of oxidation.

Scientific Research Applications

1,5-Difluoro-3-iodo-2-nitrobenzene is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-difluoro-3-iodo-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in electron transfer reactions, while the iodine and fluorine atoms influence the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and reduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-nitrobenzene
  • 1,5-Difluoro-2-nitrobenzene
  • 1,5-Difluoro-3-bromo-2-nitrobenzene

Uniqueness

1,5-Difluoro-3-iodo-2-nitrobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

1,5-difluoro-3-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKLGMYXOHTYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292072
Record name 1,5-difluoro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-05-1
Record name 771-05-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-difluoro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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